Cupric butyrate

Übersicht

Beschreibung

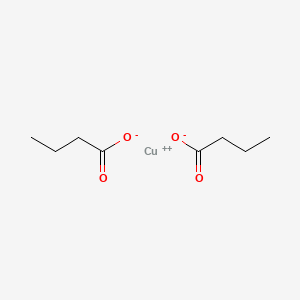

Cupric butyrate, also known as copper(II) butyrate, is an organometallic compound with the molecular formula C8H14CuO4. It is a coordination compound where copper is bonded to butyrate ligands. This compound is known for its distinctive blue-green color and is used in various chemical applications due to its unique properties.

Wirkmechanismus

Target of Action

Butyrate, a component of cupric butyrate, has been shown to target histone deacetylase (hdac) activity . It also interacts with G protein-coupled receptors (GPRs) . In the context of immune regulation, butyrate has been shown to restore impaired regulatory T cells via mTOR-mediated autophagy .

Mode of Action

This compound’s mode of action is likely multifaceted, given the diverse roles of butyrate in cellular processes. As an HDAC inhibitor, butyrate can regulate gene expression, leading to various cellular effects . It also acts as a signaling molecule through its interaction with GPRs . In the immune system, butyrate can enhance the differentiation and suppressive function of regulatory T cells by activating autophagy via inhibition of the mammalian target of rapamycin .

Biochemical Pathways

Butyrate is involved in several biochemical pathways. It is a product of gut microbial fermentation and plays a crucial role in maintaining gut homeostasis . The acetyl-coenzyme A (CoA) pathway is the most prevalent butyrate-producing pathway, followed by the lysine pathway . Butyrate can also be synthesized via two metabolic pathways: phosphotransbutyrylase and butyrate kinase, and butyryl CoA:acetate CoA transferase .

Pharmacokinetics

It has been shown that daily oral administration of tributyrin can briefly achieve levels >100 μM .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given the wide range of effects attributed to butyrate. Butyrate has been shown to have anti-inflammatory effects, promote cell differentiation, and induce apoptosis in various in vitro models . It also has regulatory effects on body weight, body composition, and glucose homeostasis .

Action Environment

Environmental factors can influence the action of this compound. For instance, the production of butyrate by gut microbiota can be influenced by dietary factors . Moreover, the effects of butyrate may vary in different cellular environments, such as normal and cancerous cells .

Biochemische Analyse

Biochemical Properties

Cupric butyrate, as a copper-containing compound, can participate in various biochemical reactions. Copper can act as either a recipient or a donor of electrons . Cuprous ions (Cu+) prefer to bind to the thiol group in cysteine or the thioether group in methionine, while cupric ions (Cu2+) exhibit a high affinity for the secondary carboxyl group in aspartic/glutamic acid or the imidazole nitrogen group in histidine . As a result, copper ions readily form complexes with biomolecules containing these amino acid residues .

Cellular Effects

Butyrate, a short-chain fatty acid, has been recognized as an important mediator of gut microbiota regulation in whole body energy homeostasis . Butyrate has regulatory effects on body weight, body composition, and glucose homeostasis . It is absorbed and metabolized by tissues and cells beyond the colon and has regulatory effects on their metabolic functions .

Molecular Mechanism

Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions can be incorporated into cells by Ctr1 . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from cells into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Temporal Effects in Laboratory Settings

Butyrate has been shown to have widespread positive effects on growth, digestibility, and feed efficiency through the modulation of cell proliferation, differentiation, and function in the GIT, especially mucosal epithelial cells, and on defense systems (barrier function, antimicrobial potency, immune system) in healthy and sick animals .

Dosage Effects in Animal Models

Different forms of butyric acid have been shown to improve production efficiency, carcass traits, and footpad condition in turkeys .

Metabolic Pathways

There are two metabolic pathways for butyrate biosynthesis: one pathway is via butyryl-CoA/acetate CoA transferase, which requires one molecule of acetate, and the other pathway is the phosphotransbutyrylase-butyrate kinase pathway .

Transport and Distribution

Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions can be incorporated into cells by Ctr1 . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from cells into the blood .

Subcellular Localization

Copper ions can be incorporated into cells by Ctr1 . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from cells into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cupric butyrate can be synthesized through the reaction of cupric salts with butyric acid or sodium butyrate. The general reaction involves dissolving a cupric salt, such as cupric sulfate or cupric chloride, in water and then adding butyric acid or sodium butyrate to the solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution.

Industrial Production Methods: In industrial settings, this compound is produced by reacting cupric oxide with butyric acid under controlled conditions. The reaction is carried out in a reactor where cupric oxide is gradually added to a solution of butyric acid, and the mixture is heated to facilitate the reaction. The resulting this compound is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Cupric butyrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cupric oxide and butyric acid.

Reduction: It can be reduced to cuprous butyrate under specific conditions.

Substitution: The butyrate ligands in this compound can be substituted with other ligands, such as acetate or propionate, through ligand exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids or their salts.

Major Products Formed:

Oxidation: Cupric oxide and butyric acid.

Reduction: Cuprous butyrate.

Substitution: Copper(II) acetate, copper(II) propionate, etc.

Wissenschaftliche Forschungsanwendungen

Cupric butyrate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions. Its unique coordination properties make it valuable in studying metal-ligand interactions.

Biology: this compound is used in biochemical assays to study enzyme activities and protein interactions.

Industry: this compound is used in the production of specialty chemicals and as a precursor for other copper-based compounds.

Vergleich Mit ähnlichen Verbindungen

Copper(II) Acetate: Known for its use in organic synthesis and as a catalyst in various reactions.

Copper(II) Propionate: Used in similar applications as cupric butyrate but with different solubility and reactivity profiles.

Copper(II) Formate: Another copper carboxylate with distinct properties and applications in catalysis and material science.

This compound stands out due to its specific reactivity and applications, making it a valuable compound in both research and industrial settings.

Eigenschaften

IUPAC Name |

copper;butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Cu/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHAKHQMSBQAKT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CuO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202311 | |

| Record name | Cupric butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-16-9 | |

| Record name | Cupric butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93NW7T6IYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [(4-ethenylphenyl)methyl]-](/img/structure/B3343487.png)

![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)